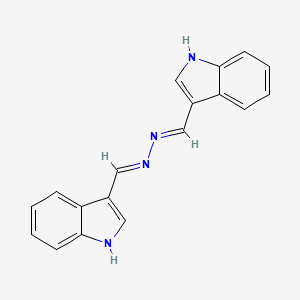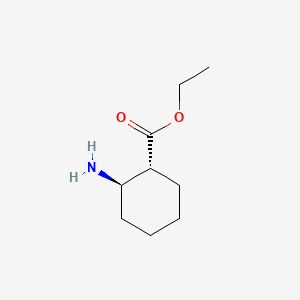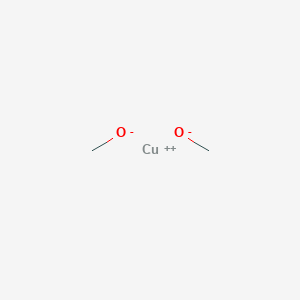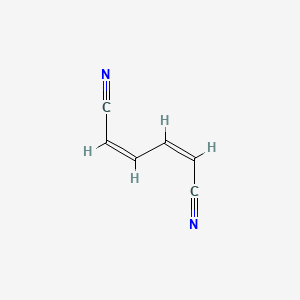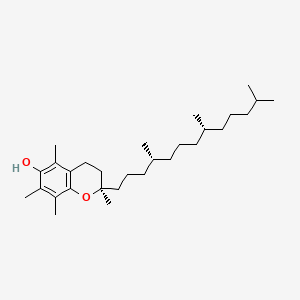
EUROPIUM(III) CHLORIDE HEXAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(III) Chloride Hexahydrate is an inorganic compound with the formula EuCl3·6H2O . The anhydrous compound is a yellow solid, but it rapidly absorbs water to form a white crystalline hexahydrate, which is colorless . It is used in research and as a precursor for the synthesis of lanthanide-containing polystyrene beads .
Synthesis Analysis
This compound can be synthesized by treating Europium Oxide (Eu2O3) with aqueous Hydrochloric Acid (HCl) to produce hydrated europium chloride . The anhydrous form can be prepared by the “ammonium chloride route,” starting from either Eu2O3 or hydrated europium chloride .Molecular Structure Analysis
The molecular formula of this compound is EuCl3·6H2O, and its molecular weight is 366.41 . In the solid state, it crystallizes in the UCl3 motif, with the Europium centers being nine-coordinate .Chemical Reactions Analysis
Europium(III) Chloride is a precursor to other europium compounds. It can be converted to the corresponding metal bis(trimethylsilyl)amide via salt metathesis with lithium bis(trimethylsilyl)amide . Reduction with hydrogen gas with heating gives EuCl2 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a high water absorption and solubility in water, while the anhydrous form readily dissolves in ethanol . It is hygroscopic, meaning it rapidly absorbs water from the environment .Scientific Research Applications
Luminescent Materials for Biomedical Applications
Europium-based nanoparticles (Eu-NPs) exhibit outstanding luminescent properties, including stable luminescence, long fluorescence lifetime, and biocompatibility, making them superior candidates for biomedical applications such as immunoassays and bioimaging. These nanoparticles leverage the unique luminescent characteristics of europium for diagnostic purposes, focusing on the detection of key analytes in biological systems. The luminescent properties of Eu-NPs are influenced by various factors including the site symmetry, morphology, and physical parameters, providing a new perspective on developing Eu-based nanoprobes for future biomedical prospects (Syamchand & Sony, 2015).
Solid-State Lighting
Europium-doped phosphors have significant potential in solid-state lighting applications, with particular focus on energy-efficient lighting. The synthesis and luminescent properties of europium-activated orthophosphate phosphors are explored for their use in solid-state lighting. These materials can efficiently convert ultraviolet or blue light to visible emissions, contributing to the development of energy-efficient lighting solutions. The doping of europium in orthophosphate phosphors influences their photoluminescence properties, offering a promising approach to enhance the performance of lighting devices (Shinde & Dhoble, 2014).
Water Treatment Technologies
Europium(III) chloride hexahydrate is also implicated in the realm of water treatment technologies. Research on electrochemical processes for the removal of contaminants from water identifies the relevance of europium compounds. These studies focus on the treatment efficiencies and operational parameters essential for the effective removal of heavy metals and other pollutants, highlighting the role of europium-based materials in enhancing water purification techniques. Although specific studies directly involving this compound in water treatment were not highlighted, the general application of europium compounds in this domain suggests a potential area for further exploration (Radjenovic & Sedlak, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Europium(III) Chloride Hexahydrate may be used as a precursor to synthesize novel luminescent europium(III) terpyridyl chelate . It can also be used as a precursor to Europium for the synthesis of lanthanide-containing polystyrene beads, which may be used as calibration and internal standards for mass cytometry .
Biochemical Analysis
Biochemical Properties
Europium(III) Chloride Hexahydrate plays a role in biochemical reactions, particularly in the field of luminescence. It can be used as a precursor to synthesize luminescent europium (III) compounds
Cellular Effects
It is known to be hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate
Molecular Mechanism
It can be converted to other europium compounds via various reactions
Temporal Effects in Laboratory Settings
This compound is known to be stable under normal conditions
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. One study has shown that exposure to Europium can result in significant dose-dependent mortality, delay of hatching, decreased standard length and heart rate as well as in delayed heart formation in zebrafish embryos .
Metabolic Pathways
It is known that chloride compounds can conduct electricity when fused or dissolved in water
Transport and Distribution
Its hygroscopic nature suggests it could potentially be transported and distributed within cells and tissues via water molecules .
Subcellular Localization
Given its use in the synthesis of luminescent compounds , it may be localized in areas of the cell where these reactions take place.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Europium(III) Chloride Hexahydrate can be achieved through a precipitation reaction between Europium(III) Nitrate Hexahydrate and Sodium Chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Europium(III) Nitrate Hexahydrate", "Sodium Chloride", "Hydrochloric Acid", "Water" ], "Reaction": [ "Dissolve Europium(III) Nitrate Hexahydrate in water to form a clear solution.", "Add hydrochloric acid to the solution to adjust the pH to around 2.", "Dissolve Sodium Chloride in water to form a clear solution.", "Slowly add the Sodium Chloride solution to the Europium(III) Nitrate Hexahydrate solution while stirring continuously.", "A white precipitate of Europium(III) Chloride will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the Europium(III) Chloride Hexahydrate in an oven at 100°C for several hours until a constant weight is obtained." ] } | |
CAS RN |
13759-92-7 |
Molecular Formula |
Cl3EuH12O6 |
Molecular Weight |
366.41 |
Origin of Product |
United States |
Q & A
Q1: How is Europium(III) chloride hexahydrate used in nanoparticle development for imaging?
A: this compound serves as the source of Europium (III) ions in the synthesis of luminescent nanoparticles for bioimaging applications []. Specifically, it can be incorporated into mesoporous silica shells surrounding superparamagnetic iron oxide nanoparticles []. The resulting nanoparticles, Eu(TTA)3(P(Oct)3)3@mSiO2@SPION, exhibit strong red emission upon excitation, making them promising candidates for dual-functional imaging agents [].
Q2: Can this compound be used to develop sensors for biological molecules?
A: Yes, research shows promising results in using this compound for sensing biomolecules []. When complexed with tetracycline, this compound exhibits enhanced luminescence in the presence of low-density lipoprotein (LDL) []. This property allows for the development of a sensor to detect and quantify LDL in biological samples [].
Q3: What are the advantages of using this compound in these applications?
A3: this compound offers several advantages:
- Strong Luminescence: Europium (III) ions are known for their strong and characteristic red emission, making them highly sensitive probes for optical imaging and sensing applications [, ].
- Versatility: It can be incorporated into various materials, such as nanoparticles and complexes, allowing for tailored applications [, ].
- Biocompatibility: Studies have shown that this compound-based nanoparticles exhibit low cytotoxicity, making them suitable for biological applications [].
Q4: Are there any studies on the environmental impact or safety profile of this compound?
A4: While the provided research focuses on specific applications, it does not offer details about the environmental impact or comprehensive safety profile of this compound. Further research is necessary to address these aspects fully.
Q5: Beyond imaging and sensing, are there other potential applications for this compound in scientific research?
A: Although not extensively discussed in the provided papers, this compound can potentially be explored as a catalyst in organic synthesis due to the Lewis acidic nature of Europium (III) ions. Additionally, its use in multicomponent reactions, such as the Hantsch reaction, to synthesize potentially bioactive substances has been investigated []. Further research is needed to fully explore these avenues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



